molecular formula C18H21BrN2O3S B3617425 N-(3-bromophenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide

N-(3-bromophenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide

Cat. No.: B3617425
M. Wt: 425.3 g/mol
InChI Key: JBWXHJDPOBVCDU-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of bromine and sulfonamide groups in the molecule suggests potential biological activity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide typically involves the following steps:

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the appropriate amine with a sulfonyl chloride under basic conditions.

    Amide Bond Formation: The final step involves coupling the brominated phenyl ring with the sulfonamide derivative using an amide bond formation reaction, often facilitated by coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the bromine or sulfonamide groups.

    Reduction: Reduction reactions can target the amide or sulfonamide groups, potentially leading to the formation of amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving sulfonamide derivatives.

    Medicine: Possible antimicrobial or anticancer activity due to the presence of sulfonamide and bromine groups.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide likely involves interactions with biological targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates, leading to inhibition of enzyme activity. The bromine atom may enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide
  • N-(3-chlorophenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide
  • N-(3-bromophenyl)-3-[4-(methylsulfamoyl)phenyl]propanamide

Uniqueness

N-(3-bromophenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide is unique due to the specific combination of bromine and sulfonamide groups, which may confer distinct biological activity and reactivity compared to similar compounds.

Properties

IUPAC Name

N-(3-bromophenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O3S/c1-13(2)21-25(23,24)17-9-6-14(7-10-17)8-11-18(22)20-16-5-3-4-15(19)12-16/h3-7,9-10,12-13,21H,8,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWXHJDPOBVCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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